11,17-Dioxoandrostan-3-yl acetate
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Overview
Description
Preparation Methods
The synthesis of 11,17-Dioxoandrostan-3-yl acetate involves several steps, typically starting from readily available steroid precursors. One common synthetic route involves the oxidation of androstane derivatives followed by acetylation. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or potassium permanganate, and acetylation is usually carried out using acetic anhydride in the presence of a catalyst like pyridine . Industrial production methods may involve more scalable processes, including microbial transformations and biocatalysis, to achieve higher yields and purity .
Chemical Reactions Analysis
11,17-Dioxoandrostan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include sodium borohydride for reduction and various acids or bases for substitution reactions.
Scientific Research Applications
11,17-Dioxoandrostan-3-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex steroidal compounds.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine: Research explores its potential as a precursor for developing therapeutic agents, particularly in hormone-related treatments.
Industry: It is utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 11,17-Dioxoandrostan-3-yl acetate involves its interaction with specific enzymes and receptors in biological systems. It primarily targets steroidogenic enzymes, influencing the biosynthesis and metabolism of steroid hormones. The pathways involved include the inhibition or activation of enzymes like 17α-hydroxylase/C17,20-lyase (CYP17), which play a crucial role in androgen biosynthesis .
Comparison with Similar Compounds
11,17-Dioxoandrostan-3-yl acetate can be compared with other similar steroidal compounds such as:
Testosterone acetate: Another acetate derivative with different biological activity.
Androstenedione: A precursor in the biosynthesis of testosterone and estrogen.
Progesterone acetate:
Properties
CAS No. |
4731-15-1 |
---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C21H30O4/c1-12(22)25-14-8-9-20(2)13(10-14)4-5-15-16-6-7-18(24)21(16,3)11-17(23)19(15)20/h13-16,19H,4-11H2,1-3H3 |
InChI Key |
VEIFMBQHUYNEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2C(=O)CC4(C3CCC4=O)C)C |
Origin of Product |
United States |
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